1-Methyl-1-tosylmethylisocyanide
Overview
Description
It is a valuable synthetic reagent in organic chemistry due to its versatility in forming various heterocyclic compounds. The compound has the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol.
Preparation Methods
1-Methyl-1-tosylmethylisocyanide can be synthesized through several methods. One common method involves the reaction of N-tosylmethylformamide with dimethylchloroethane in the presence of anhydrous ether and acetonitrile . Another method involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method is considered more environmentally friendly and efficient, offering high yields and minimal reaction waste.
Chemical Reactions Analysis
1-Methyl-1-tosylmethylisocyanide undergoes various types of chemical reactions, including:
Nucleophilic Attack: The compound can react with nucleophiles to form various products.
Electrophilic Addition: It can participate in electrophilic addition reactions.
Imidoylation Reactions: These reactions involve the formation of imidoyl derivatives.
Oxidation: The compound can be oxidized under specific conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions are often heterocyclic compounds such as oxazoles, thiazoles, imidazoles, and pyrroles .
Scientific Research Applications
1-Methyl-1-tosylmethylisocyanide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-1-tosylmethylisocyanide involves its ability to act as both a nucleophile and an electrophile. The compound’s isocyano group can participate in various chemical reactions, forming stable intermediates and products. The sulfonyl group enhances the compound’s reactivity by increasing the acidity of the α-carbon atom, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Methyl-1-tosylmethylisocyanide is unique due to its sulfonyl-substituted structure, which imparts distinct reactivity compared to other isocyanides. Similar compounds include:
Toluenesulfonylmethyl isocyanide (TOSMIC): This compound is closely related and exhibits similar reactivity, but with slight differences in its chemical behavior.
Methyl isocyanide: A simpler isocyanide that lacks the sulfonyl group, resulting in different reactivity and applications.
This compound stands out due to its enhanced reactivity and versatility in forming a wide range of heterocyclic compounds, making it a valuable reagent in organic synthesis.
Biological Activity
1-Methyl-1-tosylmethylisocyanide (MTIC), also known as methyl-TOSMIC, is a synthetic organic compound characterized by its unique molecular structure. Comprising a tosyl group and an isocyanide functional group, MTIC has garnered attention for its biological activity, particularly its role as an inhibitor of farnesyl protein transferase (FPTase), an enzyme critical in cholesterol synthesis and protein modification processes.
MTIC has the molecular formula CHNOS and a molecular weight of 209.26 g/mol. It can be synthesized through various methods, including the reaction of methyl tosylate with formamide in the presence of strong bases like sodium hydride or by reacting N-tosylmethylformamide with dimethylchloroethane in anhydrous ether.
The primary mechanism of action for MTIC involves its ability to inhibit FPTase by binding to its active site. This competitive inhibition prevents the transfer of farnesyl groups to proteins, which is essential for their proper function. The inhibition of FPTase leads to disrupted cholesterol synthesis and affects various cellular processes that rely on geranylgeranylated proteins.
Enzyme Inhibition
MTIC is recognized for its potent inhibitory effects on FPTase, which has implications for cancer treatment and other diseases related to aberrant protein farnesylation. By blocking this enzyme, MTIC can potentially hinder the proliferation of cancer cells that rely on farnesylation for growth and survival.
Toxicity and Safety
While MTIC demonstrates significant biological activity, it is also classified as an acute toxic irritant. Careful handling is recommended due to its potential harmful effects on human health.
Case Study: Inhibition of FPTase
In a study examining the effects of MTIC on cancer cell lines, it was observed that treatment with MTIC resulted in a dose-dependent decrease in cell viability. The study highlighted that at lower concentrations, MTIC effectively inhibited FPTase without inducing significant cytotoxicity, while higher concentrations led to increased cell death due to oxidative stress.
Comparative Analysis with Similar Compounds
To understand the unique properties of MTIC, a comparison with related compounds such as tolune sulfonylmethyl isocyanide (TOSMIC) and methyl isocyanide was conducted. The presence of the sulfonyl group in MTIC enhances its reactivity and selectivity towards biological targets compared to simpler isocyanides.
Compound Name | Structure Feature | Biological Activity |
---|---|---|
This compound (MTIC) | Sulfonyl-substituted isocyanide | Potent FPTase inhibitor |
Toluenesulfonylmethyl isocyanide (TOSMIC) | Similar structure without methyl | Moderate enzyme inhibition |
Methyl isocyanide | No sulfonyl group | Limited biological applications |
Applications in Scientific Research
MTIC serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds. Its applications extend beyond chemistry into biology and medicine, where it is used in synthesizing biologically active molecules and pharmaceutical intermediates.
Properties
IUPAC Name |
1-(1-isocyanoethylsulfonyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUPILQFWOEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453453 | |
Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-80-9 | |
Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-isocyanoethanesulfonyl)-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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